4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol
CAS No.:
Cat. No.: VC0983864
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
![4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol -](/images/no_structure.jpg)
Specification
Molecular Formula | C18H23NO2 |
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Molecular Weight | 285.4 g/mol |
IUPAC Name | 4-[(4-phenylmethoxyphenyl)methylamino]butan-1-ol |
Standard InChI | InChI=1S/C18H23NO2/c20-13-5-4-12-19-14-16-8-10-18(11-9-16)21-15-17-6-2-1-3-7-17/h1-3,6-11,19-20H,4-5,12-15H2 |
Standard InChI Key | RTGJDXIYDJDCFJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCCCCO |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCCCCO |
Introduction
Chemical Structure and Fundamental Properties
Molecular Composition and Structure
4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol is characterized by a complex structure incorporating several key functional groups. The molecular formula can be estimated as C18H23NO2, featuring:
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A benzyloxy group (C6H5-CH2-O-) attached to a benzene ring
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A benzylamine linkage connecting to a butanol chain
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A terminal hydroxyl group on the butanol portion
The compound belongs to the class of amino alcohols, which typically exhibit both basic (amine) and weakly acidic (hydroxyl) properties. The presence of both hydrophilic (amino and hydroxyl) and hydrophobic (benzyl) moieties suggests amphiphilic properties.
Physical and Chemical Characteristics
Drawing from related compounds such as 4-(Benzyloxy)butan-1-ol, we can infer the following probable physical properties:
The compound likely exhibits chemical reactivity at multiple sites:
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The secondary amine can participate in nucleophilic substitutions
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The primary alcohol can undergo oxidation and esterification reactions
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The benzyloxy group can be cleaved under appropriate conditions
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity Profile
The compound's chemistry is dominated by the reactivity of its functional groups:
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The secondary amine serves as a nucleophilic center for various transformations
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The primary alcohol can participate in oxidation reactions, forming aldehydes or carboxylic acids
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The benzyloxy group can undergo hydrogenolysis under catalytic conditions
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The aromatic rings can participate in electrophilic aromatic substitution reactions
Similar compounds with benzyloxy groups show susceptibility to hydrogenolysis under mild conditions, suggesting this as a potential functional group transformation pathway .
Biological Activity and Pharmaceutical Relevance
Structure-Activity Relationship Considerations
Key structural features that may contribute to biological activity include:
Analytical Characterization
Spectroscopic Properties
The compound would likely exhibit characteristic spectroscopic patterns:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show distinct signals for:
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Aromatic protons (δ ~7.0-7.5 ppm)
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Benzylic CH2 groups (δ ~4.5-5.0 ppm)
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Amino and hydroxyl protons (variable chemical shifts)
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Aliphatic chain protons (δ ~1.5-3.5 ppm)
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Infrared (IR) Spectroscopy:
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Characteristic absorptions for:
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O-H stretching (~3300-3600 cm-1)
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N-H stretching (~3300-3500 cm-1)
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Aromatic C=C stretching (~1450-1600 cm-1)
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C-O stretching (~1050-1150 cm-1)
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Chromatographic Analysis
For purification and analysis, similar compounds utilize:
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High-Performance Liquid Chromatography (HPLC) with C18 columns
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Gas Chromatography (GC) for volatile derivatives
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Thin-Layer Chromatography (TLC) systems using silica gel and appropriate solvent mixtures
Drawing from the analysis methods used for related compounds, GC analysis with appropriate derivatization could provide purity determinations exceeding 97%, similar to standards used for 4-(Benzyloxy)butan-1-ol .
Comparative Analysis with Structurally Related Compounds
Structural Analogs Comparison
Physicochemical Property Comparison
Applications in Organic Synthesis
Reaction Diversity
Possible synthetic transformations include:
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Alkylation or acylation of the secondary amine
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Oxidation of the primary alcohol to aldehyde or carboxylic acid
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Etherification or esterification of the hydroxyl group
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Hydrogenolysis of the benzyloxy group
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Functionalization of the aromatic rings
These reaction pathways could enable the construction of diverse molecular libraries for pharmaceutical screening purposes.
Research Challenges and Future Directions
Synthetic Challenges
Key challenges in working with 4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol may include:
Future Research Opportunities
Potential areas for future investigation include:
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Development of optimized synthetic routes
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Exploration of biological activities through systematic screening
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Investigation of structure-activity relationships through analog synthesis
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Utilization as a scaffold for medicinal chemistry programs
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Exploration of potential applications in materials science
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